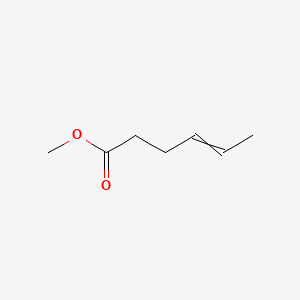

Methyl hex-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

13894-60-5 |

|---|---|

Molecular Formula |

C7H14O |

Synonyms |

(Z)-4-Hexenoic acid methyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes to Methyl Hex 4 Enoate

Classical Esterification Techniques for Methyl hex-4-enoate Synthesis

Classical esterification methods provide fundamental routes to synthesize esters, including this compound. These techniques typically involve the reaction of a carboxylic acid and an alcohol, often under acidic conditions.

Fischer Esterification Modifications

Fischer esterification is a well-established method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. Common strategies to drive the reaction to completion include using an excess of one of the reactants (typically the alcohol) or removing water as it is formed. Acid catalysts commonly used include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). The reaction is typically conducted under reflux conditions, with the temperature depending on the boiling point of the solvent used.

For the synthesis of this compound using Fischer esterification, the reaction would involve hex-4-enoic acid and methanol (B129727) catalyzed by an acid. While specific detailed research findings for the Fischer esterification of hex-4-enoic acid with methanol to produce this compound were not extensively detailed in the search results, the general principles of Fischer esterification apply. The reaction would yield this compound and water.

Transesterification Processes

Transesterification is a process that involves the exchange of the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. Under acidic conditions, the mechanism involves protonation of the carbonyl group, followed by nucleophilic attack by the alcohol. Basic conditions involve the nucleophilic attack of an alkoxide ion on the ester carbonyl. Similar to Fischer esterification, transesterification is an equilibrium reaction, and the desired product can be favored by using an excess of the incoming alcohol or by removing the leaving alcohol.

Transesterification could potentially be used to synthesize this compound from another hex-4-enoate ester (e.g., ethyl hex-4-enoate) by reacting it with methanol in the presence of a suitable catalyst. The process would involve the alcoholysis of the starting ester. While specific applications of transesterification for the synthesis of this compound were not detailed, transesterification is a common method for modifying esters.

Advanced Catalytic Approaches in this compound Synthesis

Beyond classical methods, advanced catalytic approaches offer opportunities for more efficient and selective synthesis of esters, potentially including this compound.

Homogeneous Catalysis Applications

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. These catalysts often offer high activity and selectivity due to their well-defined structures. In the context of ester synthesis and related transformations, homogeneous catalysts, such as transition metal complexes, have been explored for various reactions, including carbonylation and hydrogenation, which could be relevant in the synthesis of hexenoate derivatives or precursors. While direct examples of homogeneous catalysis specifically for the synthesis of this compound were not prominently found, homogeneous catalysts are widely used in organic synthesis for various transformations that could be part of a multi-step route to this compound.

Heterogeneous Catalysis Development

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. Heterogeneous catalysts often offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, contributing to more sustainable processes. Various solid materials, including metal oxides, zeolites, and functionalized supports, have been developed as heterogeneous catalysts for esterification and transesterification reactions. The mention of "[this compound]" in the context of heterogeneous catalysis suggests its involvement in processes utilizing such catalysts, possibly in its synthesis or as a reactant in further transformations. Montmorillonite K10 is an example of a heterogeneous catalyst that has been explored for various organic transformations.

Asymmetric Synthesis for Chiral Hexenoates

Asymmetric synthesis focuses on the synthesis of chiral compounds in enantiomerically enriched forms. While this compound itself is not a chiral molecule due to the position of the double bond and the lack of a stereogenic center, asymmetric synthesis techniques are relevant for the preparation of chiral hexenoate derivatives. For example, asymmetric hydrogenation has been used in the enantioselective synthesis of a chiral aminomethyl-methylhexanoic acid derivative. These methods often involve chiral catalysts or auxiliaries to induce asymmetry during the reaction. Although directly applicable to chiral hexenoates, these techniques would not be necessary for the synthesis of the achiral this compound but are important for related compounds in the hexenoate class.

Based on the conducted searches, detailed information specifically on the biosynthetic and biocatalytic pathways for the production of this compound is not extensively available in the provided search results. The results mention this compound primarily as a synthetic intermediate or as a structural component of more complex natural products like erinacerins or mycophenolic acid derivatives. While general concepts of enzymatic reactions, microbial fermentation, and genetic engineering in the context of producing other compounds or related structures are present, dedicated research findings and data tables focused solely on the biological production routes for this compound itself were not found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly following the provided outline (Sections 2.3, 2.3.1, 2.3.2, and 2.3.3) with the level of detail and specific research findings requested.

Reactivity and Transformational Chemistry of Methyl Hex 4 Enoate

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in methyl hex-4-enoate is the primary site for a variety of addition reactions, characteristic of alkenes. These reactions typically involve the breaking of the pi bond and the formation of two new sigma bonds.

Hydrogenation and Reduction Chemistries

Hydrogenation involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst, to yield a saturated compound. This is a reduction reaction that converts the alkene to an alkane. Common catalysts for alkene hydrogenation include platinum, palladium (often supported on charcoal, Pd/C), and nickel. The reaction is generally exothermic and proceeds with syn stereochemistry, meaning both hydrogen atoms are added to the same face of the double bond. While specific data for this compound hydrogenation is not provided, the alkene portion is expected to undergo this transformation under standard conditions, yielding methyl hexanoate (B1226103).

Reduction chemistries can also involve other methods targeting the double bond or potentially the ester group under different conditions. For instance, dienes can be selectively hydrogenated to monoenes, as seen in the hydrogenation of methyl sorbate (B1223678) (methyl hexa-2,4-dienoate) which can yield this compound as one of the products depending on the catalyst used.

Halogenation and Hydrohalogenation Reactions

Alkenes readily undergo halogenation, the addition of halogens (e.g., Cl₂, Br₂) across the double bond, resulting in vicinal dihalides. This reaction typically proceeds via a cyclic halonium ion intermediate.

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X is a halogen like Cl, Br, or I) across the double bond, forming an alkyl halide. For unsymmetrical alkenes, the addition generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon, proceeding through a carbocation intermediate. The presence of the ester group in this compound could potentially influence the regioselectivity or rate of this reaction, although specific details are not available.

Epoxidation and Dihydroxylation Methodologies

Epoxidation of alkenes leads to the formation of epoxides (cyclic ethers) through reaction with peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other oxidizing agents. This is often a syn addition.

Dihydroxylation involves the addition of two hydroxyl groups across the double bond, yielding a vicinal diol. This transformation can be achieved with different stereochemical outcomes depending on the reagents used. Syn dihydroxylation, where the hydroxyl groups are added to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄), often in the presence of a co-oxidant. Anti dihydroxylation, resulting in hydroxyl groups on opposite faces, is typically achieved through the acid-catalyzed hydrolysis of an epoxide intermediate. While these reactions are general for alkenes, specific applications to this compound are not detailed in the provided results.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar)

The alkene functionality in this compound can potentially participate in cycloaddition reactions, although its reactivity as a dienophile (in Diels-Alder) or a component in 1,3-dipolar cycloadditions would depend on the specific reaction conditions and the electronic nature of the double bond as influenced by the ester group.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a cyclohexene (B86901) ring. The ester group on this compound could act as an electron-withdrawing group, potentially enhancing its reactivity as a dienophile in Diels-Alder reactions with electron-rich dienes.

1,3-Dipolar cycloadditions involve the reaction between a 1,3-dipole and a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. The alkene in this compound could function as a dipolarophile with various 1,3-dipoles. The regioselectivity and rate of such reactions would be influenced by the electronic properties of both the dipolarophile and the dipole.

Specific examples of this compound undergoing these cycloaddition reactions were not found in the provided search results.

Olefin Metathesis Transformations

Olefin metathesis is a catalytic reaction that involves the rearrangement of carbon-carbon double bonds. This process, typically catalyzed by transition metal complexes (e.g., ruthenium or molybdenum-based catalysts), can lead to the formation of new alkenes. This compound could potentially participate in self-metathesis (forming a dimer) or cross-metathesis with other alkenes. Ethenolysis, a specific type of cross-metathesis with ethene, can cleave internal double bonds to form terminal alkenes and α,ω-difunctionalized compounds. While methyl oleate (B1233923) (methyl (Z)-octadec-9-enoate) is a common substrate for metathesis studies, the application of these transformations specifically to this compound was not detailed.

Free Radical Additions

Alkenes can undergo free radical addition reactions, which proceed through intermediates containing unpaired electrons. These reactions often involve the addition of a radical species to the double bond, followed by further radical propagation steps. Examples include the anti-Markovnikov addition of HBr in the presence of peroxides. Some research has explored radical functionalization of unsaturated amino acid derivatives containing alkene moieties. While the alkene in this compound is susceptible to radical attack, specific studies on its free radical addition reactions were not found in the provided search results.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a protic or other functional group across a carbon-carbon multiple bond. For this compound, the alkene located at the C-4 position is the site for such reactions. While specific detailed studies on the hydrofunctionalization of this compound were not extensively found in the immediate search results, general principles of alkene hydrofunctionalization apply. These reactions typically require catalysts, often transition metals, and can include hydroboration (addition of B-H), hydrosilylation (addition of Si-H), and hydroamination (addition of N-H), among others. The regioselectivity and stereoselectivity of these additions are highly dependent on the catalyst and reaction conditions employed. For instance, hydroboration followed by oxidation would yield a hydroxyl group primarily at the less substituted carbon of the alkene (C-5), while other conditions might favor addition at C-4.

Reactions at the Ester Functional Group

The ester functional group in this compound (R-COO-R') is susceptible to various nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile at the carbonyl carbon, followed by the departure of the alkoxy group (methoxy in this case).

Hydrolysis and Saponification Kinetics

Aminolysis and Ammonolysis Reactions

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. Ammonolysis is a specific type of aminolysis where the amine is ammonia (B1221849) (NH3), yielding a primary amide. These reactions proceed via a nucleophilic attack of the amine nitrogen on the ester carbonyl carbon. The reactivity of the amine (primary, secondary, or ammonia) and the reaction conditions (temperature, solvent, catalysts) influence the rate and yield of the aminolysis or ammonolysis product. For this compound, reaction with an amine (R'NH2 or R'2NH) would yield the corresponding hex-4-enamide (R'NH-CO-(CH2)2CH=CHCH3 or R'2N-CO-(CH2)2CH=CHCH3) and methanol (B129727). Research on the aminolysis of other unsaturated esters, such as the Michael addition of alkyl amines to conjugated enynes, highlights the potential for nucleophilic attack on unsaturated systems, which could also be relevant depending on the specific amine and conditions used with this compound. researchgate.net

Transesterification as a Synthetic Tool

Transesterification is the reaction of an ester with an alcohol to form a new ester and a new alcohol. This reaction is often catalyzed by acids or bases and is a reversible equilibrium process. It is a valuable synthetic tool for converting one ester into another, allowing for the modification of the alcohol or acid portion of the ester. For this compound, transesterification with a different alcohol (R"OH) in the presence of a catalyst would yield a new ester, R" hex-4-enoate, and methanol. This reaction is widely used in the synthesis of various esters and in the modification of fats and oils.

Reduction to Alcohols and Aldehydes

Esters can be reduced to primary alcohols or aldehydes depending on the reducing agent and conditions employed. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce esters all the way to primary alcohols. commonorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of hydride to the carbonyl carbon, followed by elimination of the alkoxy group and further reduction of the resulting aldehyde intermediate. For this compound, reduction with LiAlH4 would yield hex-4-en-1-ol. fishersci.canih.govscitoys.com

Selective reduction of an ester to an aldehyde is more challenging and typically requires milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. commonorganicchemistry.com DIBAL-H can add a single hydride equivalent to the ester, forming a hemiacetal intermediate that is stable at low temperatures. Upon workup, the hemiacetal collapses to yield the aldehyde. Reducing this compound with DIBAL-H under controlled conditions could potentially yield hex-4-enal. thegoodscentscompany.comeasychem.orgnih.govuni.lusci-toys.com

Alpha-Proton Reactivity and Enolate Chemistry

The hydrogen atoms on the carbon atom adjacent to the ester carbonyl group (the alpha-carbon) are weakly acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting carbanion (enolate) to be resonance-stabilized. libretexts.org

Treatment of this compound with a strong base can deprotonate the alpha-carbon, generating an enolate ion. This enolate is a nucleophilic species that can react with electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds. libretexts.orgopenstax.org This reactivity is the basis for many important carbon-carbon bond-forming reactions, including alkylation, aldol (B89426) reactions, and Claisen condensations. The alpha-protons of esters are generally less acidic than those of aldehydes or ketones, requiring stronger bases like lithium diisopropylamide (LDA) for complete enolate formation. libretexts.org The enolate of this compound could potentially participate in these reactions, allowing for functionalization at the alpha-position.

Condensation Reactions (e.g., Claisen, Dieckmann)

Esters with alpha-hydrogens can participate in Claisen condensation reactions, which are similar to aldol condensations but result in the formation of β-keto esters libretexts.orgsigmaaldrich.com. In a Claisen condensation, one ester molecule acts as a nucleophile after deprotonation to form an enolate, and this enolate attacks the carbonyl carbon of another ester molecule (the electrophile) libretexts.org. The reaction forms a new carbon-carbon bond and eliminates an alkoxide group libretexts.org.

For this compound, the alpha-hydrogens are located on the carbon atom adjacent to the ester carbonyl. Under basic conditions, these hydrogens can be abstracted to form a resonance-stabilized enolate. This enolate could then react with another molecule of this compound in a self-condensation, or with a different ester or carbonyl compound in a crossed Claisen condensation libretexts.org.

Dieckmann condensation is an intramolecular Claisen condensation that occurs with diesters, leading to the formation of cyclic β-keto esters libretexts.org. While this compound is a monoester, a diester containing the hex-4-enoate moiety could potentially undergo a Dieckmann condensation if the chain length and structure are appropriate for ring formation.

Research findings on Claisen rearrangements of hex-4-enoic acid derivatives have been reported. For instance, a Claisen fishersci.co.ukfishersci.co.uk sigmatropic rearrangement of (3S,4E)-3-(4-methoxy-phenoxymethyl)-hex-4-enoic acid dimethylamide was a key step in the synthesis of the carbocyclic moiety of (−)-carbovir researchgate.net. Another study involving Johnson-Claisen rearrangements of 5-SF5-pent-3-en-2-ol provided 2-substituted 3-(CH2SF5)-hex-4-enoates rsc.orgnih.gov. These examples, while not directly using this compound as the starting material, demonstrate the relevance of the hex-4-enoate structure in Claisen-type rearrangements.

Alkylation and Acylation of Alpha-Carbanions

The alpha-hydrogens of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a strong base can generate a stabilized alpha-carbanion (enolate). This enolate is a powerful nucleophile and can react with electrophiles such as alkyl halides (alkylation) or acyl halides/anhydrides (acylation).

Alkylation of the alpha-carbanion of this compound would involve the reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond at the alpha position. This is a common method for introducing alkyl substituents adjacent to an ester group.

Acylation of the alpha-carbanion would involve the reaction with an acylating agent, such as an acid chloride or anhydride, resulting in the formation of a β-keto ester. This is essentially a crossed Claisen condensation where the acylating agent serves as the electrophile.

While specific examples of alkylation or acylation directly on the alpha-carbanion of this compound were not prominently found in the search results, the principle is well-established for esters with alpha-hydrogens libretexts.org. The presence of the alkene in the hex-4-enoate chain could potentially influence the regioselectivity or stereoselectivity of these reactions, or it could participate in competing reactions depending on the conditions.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step, leading to the formation of complex molecules. The participation of this compound in MCRs would leverage its distinct functional groups: the ester, the alkene, and the potentially acidic alpha-hydrogens.

The ester group could act as an electrophile or a nucleophile (via its enolate). The alkene could participate in cycloaddition reactions (e.g., Diels-Alder) or other addition reactions as one of the components. The alpha-carbanion could react as a nucleophile with multiple electrophilic partners.

Specific examples of multi-component reactions explicitly incorporating this compound were not detailed in the search results. However, the general reactivity of esters and alkenes suggests its potential in such transformations. For instance, the alkene could act as a dienophile in a Diels-Alder reaction with a suitable diene, or the enolate could be involved in Michael additions or other cascade processes within an MCR framework. Research into MCRs often explores the combination of readily available building blocks, making this compound a potential candidate for inclusion in novel multi-component reaction designs.

Rearrangement Reactions Involving the Hex-4-enoate Moiety

The hex-4-enoate moiety, particularly with its alkene positioned at the 4,5-position relative to the carbonyl, can be involved in various rearrangement reactions, most notably sigmatropic rearrangements. The Claisen rearrangement, discussed in section 3.3.1, is a prominent example of a fishersci.co.ukfishersci.co.uk-sigmatropic rearrangement that can occur with allylic vinyl ethers or related systems researchgate.netscielo.org.boaakash.ac.in. While this compound itself is an ester and not an ether, derivatives containing the hex-4-enoate structure have been shown to undergo Claisen rearrangements researchgate.netrsc.orgnih.gov.

Other types of rearrangements could potentially involve the alkene or the ester group under specific conditions. For example, photochemical rearrangements aakash.ac.in could be induced by irradiating the molecule, potentially leading to cyclization or skeletal rearrangements involving the double bond. Carbocation rearrangements aakash.ac.inmvpsvktcollege.ac.in could occur if the hex-4-enoate structure is part of a molecule that generates a carbocation intermediate.

Research has explored rearrangements of related hexenoic acid derivatives. For example, studies on fishersci.co.ukfishersci.co.uk-sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, a compound structurally related to hex-4-enoic acid derivatives, have been conducted, leading to substituted hex-4-enoates rsc.orgnih.gov. These studies highlight the propensity of this structural motif to undergo pericyclic rearrangements.

Further research findings on rearrangement reactions include the use of Claisen-Eschenmoser rearrangement in the synthesis of arylalkylcyclohexenes researchgate.net. While not directly involving this compound, this underscores the utility of Claisen-type rearrangements in constructing complex molecules containing cyclic and unsaturated features.

Data regarding specific yields, conditions, and product distributions for these reactions applied directly to this compound are scattered and depend heavily on the specific co-reactants and catalysts used. However, the general principles of ester and alkene reactivity, combined with examples from related compounds, provide a strong basis for understanding the potential transformational chemistry of this compound.

Illustrative Data Table (Conceptual - Specific Data Not Extensively Available for Direct this compound Reactions in Search Results)

| Reaction Type | Example Co-reactant | Conditions | Expected Product Type | Notes |

| Claisen Condensation | This compound | Base (e.g., LDA), Solvent | β-Keto ester | Self-condensation product |

| Crossed Claisen Cond. | Another Ester/Ketone | Base, Solvent | β-Keto ester | Product depends on electrophile |

| Alkylation of Enolate | Alkyl Halide | Strong Base (e.g., LDA) | α-Alkyl ester | Substitution at alpha carbon |

| Acylation of Enolate | Acyl Chloride | Strong Base (e.g., LDA) | β-Keto ester | Acylation at alpha carbon |

| Diels-Alder (Alkene as Dienophile) | Conjugated Diene | Thermal or Lewis Acid | Cyclohexene derivative | Forms cyclic adduct |

| fishersci.co.ukfishersci.co.uk-Sigmatropic Rearrangement | Allylic Alcohol Derivative | Thermal or Catalytic | Rearranged Hexenoate | Requires specific substrate structure researchgate.netrsc.orgnih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For Methyl hex-4-enoate, ¹H NMR would provide information about the different types of hydrogen atoms and their connectivity, while ¹³C NMR would reveal the distinct carbon environments.

A typical ¹H NMR spectrum of this compound would show signals corresponding to the methyl protons of the ester group, the methylene (B1212753) protons adjacent to the ester, the vinylic protons across the double bond, and the methylene protons allylic to the double bond. The chemical shifts, multiplicities, and integration of these signals are diagnostic of the compound's structure.

The ¹³C NMR spectrum would display distinct signals for each unique carbon atom: the carbonyl carbon of the ester, the carbon of the methyl ester group, the two vinylic carbons, and the two aliphatic carbons. The chemical shifts of these carbons provide information about their electronic environment.

Advanced NMR techniques are crucial for confirming the structural assignment and determining stereochemistry and regiochemistry, particularly for the double bond in this compound.

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other. For this compound, COSY would reveal couplings between adjacent methylene protons and between allylic protons and vinylic protons, helping to map the connectivity of the carbon chain.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment correlates carbons and protons that are separated by two or three bonds. HMBC would be particularly useful for confirming the position of the double bond relative to the ester group by showing correlations between the methyl ester protons and the carbonyl carbon, or between vinylic protons and nearby carbons in the chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR technique that shows correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. NOESY could potentially provide information about the stereochemistry (cis or trans) of the double bond in this compound by showing through-space correlations between protons on the same side of the double bond.

While specific advanced NMR data for this compound were not found in the search results, studies on related compounds like ethyl 2-(1-hydroxyalkyl/hydroxy(phenyl)methyl)-5-methylhex-4-enoate derivatives demonstrate the application of ¹H and ¹³C NMR for structural elucidation researchgate.net. Similarly, research on methyl 4-deoxy-beta-L-threo-hex-4-enopyranosiduronic acid utilized 1D and 2D NMR techniques for characterization researchgate.net.

Dynamic NMR (DNMR) can be used to study processes that cause nuclei to exchange their magnetic environments on the NMR timescale, such as conformational changes or chemical equilibria. For a molecule like this compound, DNMR could potentially be applied to study rotation around single bonds or, in specific cases involving isomerization, to investigate the kinetics and thermodynamics of such processes if they were relevant to the compound's behavior under different conditions. However, standard this compound is a relatively flexible molecule, and complex dynamic processes might require specific experimental conditions or modifications to the structure to be observable by DNMR. No specific DNMR studies on this compound were found in the consulted sources.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information by analyzing the fragmentation patterns of ionized molecules.

For this compound, electron ionization (EI) mass spectrometry would typically produce a molecular ion peak corresponding to its molecular weight (112.16 g/mol for C7H12O2). Fragmentation would occur due to the cleavage of chemical bonds, yielding characteristic fragment ions. Common fragmentation pathways for esters include McLafferty rearrangement and alpha-cleavage. The presence of the alkene group would also influence fragmentation, potentially leading to allylic cleavage.

While specific mass spectral fragmentation data for this compound was not detailed in the search results, studies on related compounds like difunctional ethyl esters discuss typical fragmentation ions formed via McLafferty rearrangement researchgate.net. Analysis of trimethylsilyl (B98337) derivatives of fatty acids also illustrates common fragmentation patterns observed in MS scirp.org. Research on ketamine analogues details characteristic fragmentation pathways in EI-MS and ESI-MS/MS modes, including alpha-cleavage and loss of radicals nih.gov.

HRMS provides accurate mass measurements, typically to several decimal places. This allows for the determination of the elemental composition of the molecular ion and fragment ions. For this compound, HRMS would confirm its molecular formula (C7H12O2) by providing a precise mass measurement that matches the calculated exact mass. HRMS is also invaluable for determining the elemental composition of fragment ions, which helps in elucidating fragmentation pathways and confirming structural assignments. Studies on methyl 4-deoxy-beta-L-threo-hex-4-enopyranosiduronic acid and gamma,delta-unsaturated beta-ketoesters have utilized HRMS for characterization researchgate.netrsc.org.

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique is particularly useful for studying fragmentation mechanisms and obtaining more detailed structural information. By selecting a specific fragment ion from the initial mass spectrum of this compound and subjecting it to further fragmentation, researchers can gain deeper insights into the compound's dissociation pathways. MS/MS can help differentiate between isomeric structures that may yield similar ions in a single-stage MS experiment. While no specific MS/MS studies on this compound were found, the technique is widely applied in the characterization of organic molecules and the study of their fragmentation pathways nih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. They measure the absorption (IR) or scattering (Raman) of infrared light as molecules vibrate.

For this compound, the IR spectrum would show characteristic absorption bands for the functional groups present. A strong band around 1735 cm⁻¹ would be expected for the C=O stretching vibration of the ester carbonyl group. Bands in the region of 3000-3100 cm⁻¹ would indicate the presence of vinylic C-H stretching vibrations, while bands around 1640-1680 cm⁻¹ would correspond to the C=C stretching vibration of the alkene. Aliphatic C-H stretching vibrations would appear in the region of 2850-2970 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy, as different molecular vibrations have different activities in IR and Raman. The Raman spectrum of this compound would also show signals corresponding to the C=O and C=C stretching vibrations, as well as various C-H bending and stretching modes. The C=C stretching vibration of a disubstituted alkene like the one in this compound is typically strong in Raman spectroscopy. mdpi.comresearchgate.net

While specific IR or Raman spectra for this compound were not found in the search results, studies on related compounds like ethyl (2E)-5-methyl-2[(2-nitrophenyl)methylidene]hex-4-enoate mention IR data psu.edu. Research on methyl 4-deoxy-beta-L-threo-hex-4-enopyranosiduronic acid utilized FTIR and Raman spectroscopy for characterization researchgate.net. General resources on IR and Raman spectroscopy illustrate the characteristic frequencies for common functional groups present in this compound libretexts.orgresearchgate.net.

Chromatographic Separations for Complex Mixture Analysis

Chromatographic methods are essential for isolating this compound from reaction mixtures or natural sources and for analyzing its purity. These techniques exploit differences in the compound's interaction with a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries.

GC-MS is particularly valuable for assessing the purity of this compound and for detecting and identifying trace impurities that may be present. For instance, GC-MS has been used in the analysis of various plant extracts to identify fatty acid methyl esters and other volatile compounds, demonstrating its applicability to the analysis of esters like this compound biosciencejournals.com, scione.com, researchgate.net. Studies analyzing the chemical composition of plant extracts have successfully employed GC-MS to identify a range of compounds, including methyl esters of fatty acids biosciencejournals.com, scione.com. While specific data for this compound is not extensively detailed in the search results, the technique's effectiveness for analyzing similar unsaturated esters and volatile compounds is well-established. GC-MS analysis typically involves comparing the fragmentation pattern of the analyte to spectral databases like the Wiley or NIST libraries for identification scione.com.

High-Performance Liquid Chromatography (HPLC) for Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating a wide range of compounds, including those that are less volatile or more polar than those typically analyzed by GC. HPLC can be employed for both analytical purposes (purity assessment and quantification) and preparative purposes (isolating larger quantities of a compound). For preparative separations of this compound, HPLC allows for the isolation of the pure compound from complex synthesis mixtures or natural extracts.

Reversed-phase HPLC, often utilizing C18 columns, is a common mode for separating moderately polar organic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with potential additives like formic acid to improve peak shape and resolution , sielc.com. Gradient elution, where the mobile phase composition is changed over time, can be used to optimize the separation of compounds with varying polarities . HPLC has been successfully applied to the separation of compounds structurally related to fatty acid esters and those containing similar functional groups. For example, HPLC methods have been developed for the analysis and purification of related unsaturated carboxylic acid derivatives researchgate.net, google.com. The scalability of HPLC methods makes them suitable for isolating impurities in preparative separations sielc.com.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound, depending on its specific structure and the presence of chiral centers, may exist as enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They exhibit identical physical and chemical properties in achiral environments but can behave differently in chiral environments, including biological systems. Chiral chromatography, particularly Chiral HPLC, is the primary technique for separating and quantifying individual enantiomers to assess enantiomeric purity.

Chiral stationary phases (CSPs) are specifically designed to interact differently with enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for separating a wide variety of chiral compounds nih.gov, researchgate.net, humanjournals.com. Cyclodextrin-based CSPs are also effective for chiral separations researchgate.net. The choice of CSP and mobile phase (which is often a mixture of organic solvents, sometimes with additives) is critical for achieving satisfactory resolution of enantiomers nih.gov, researchgate.net. While direct examples of chiral separation of this compound were not specifically found, chiral chromatography is routinely applied to esters and compounds with similar structural features when enantiomeric purity is a concern in research or synthesis humanjournals.com. The development of selective enantiomeric chromatographic techniques is crucial for estimating the enantiomeric purity of chiral compounds nih.gov.

X-Ray Crystallography for Derivative Structural Confirmation

X-Ray Crystallography is a technique used to determine the three-dimensional structure of crystalline compounds at the atomic level. While this compound itself may be a liquid at room temperature, crystalline derivatives can be synthesized and analyzed by X-ray crystallography to unequivocally confirm the structure, including bond lengths, bond angles, and absolute configuration if the crystal contains a heavy atom or if anomalous dispersion is used.

This technique provides highly detailed structural information that complements data obtained from other spectroscopic methods like NMR. X-ray crystallography is often used in conjunction with other techniques, such as high-resolution 2D NMR, to provide unambiguous structural assignments, particularly for complex molecules or to resolve structural ambiguities . Researchers have utilized X-ray crystallography to confirm the structures of various organic compounds and their derivatives, including those with complex ring systems and functional groups mdpi.com, cuni.cz, unito.it. Obtaining suitable single crystals of a derivative is a prerequisite for this analysis mdpi.com.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy for conjugated systems)

Beyond the primary chromatographic and crystallographic methods, other advanced analytical techniques can provide valuable information about this compound, particularly if it contains a chromophore (a part of the molecule that absorbs UV or visible light) or is part of a conjugated system.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a substance. Compounds with conjugated double bonds, like the double bond in the hex-4-enoate moiety, can absorb UV light. The wavelength of maximum absorption (λmax) and the intensity of the absorption can provide information about the extent of conjugation and the presence of specific functional groups , scielo.org.za. UV-Vis spectroscopy has been used to study compounds containing unsaturated systems and to monitor reactions involving such chromophores mdpi.com, researchgate.net, scielo.org.za. For this compound, UV-Vis spectroscopy could be used to detect the presence of the double bond and potentially study reactions involving it, although the absorption might be in the lower UV range unless further conjugation is present.

Other techniques not explicitly detailed in the outline but relevant in research could include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) for detailed structural elucidation , google.com, tandfonline.com, Infrared (IR) spectroscopy for identifying functional groups , and high-resolution Mass Spectrometry (HRMS) for accurate mass determination.

Theoretical and Computational Studies of Methyl Hex 4 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental in determining the electronic structure of a molecule. This includes calculating properties like molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential, which are crucial for understanding and predicting chemical reactivity.

Density Functional Theory (DFT) Applications

DFT is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT calculations can be applied to methyl hex-4-enoate to optimize its molecular geometry, calculate its electronic ground state energy, and analyze its frontier molecular orbitals (FMOs). The energies and shapes of the HOMO and LUMO are particularly important as they provide insights into the molecule's potential to act as an electron donor or acceptor in chemical reactions. For instance, studies on related α,β-unsaturated esters have utilized DFT to predict regioselectivity in reactions like Michael additions, a type of reaction relevant to the alkene functionality in this compound . DFT can also be used to map the molecular electrostatic potential (MEP), which visually represents the charge distribution and can indicate regions prone to electrophilic or nucleophilic attack researchgate.netmdpi.com. While direct DFT studies on this compound's electronic structure were not specifically found, these methods are routinely applied to esters and alkenes to understand their electronic properties and predict reactivity researchgate.netmdpi.com.

Ab Initio Methods for Energetic Profiles

Ab initio methods, which are based directly on the fundamental quantum mechanical equations without empirical parameters, can provide highly accurate descriptions of molecular systems. These methods are particularly valuable for calculating energetic profiles of reactions, including reaction pathways, transition states, and activation energies. While computationally more demanding than DFT, ab initio methods can offer reliable insights into the energetics of chemical transformations involving this compound, such as isomerization or reactions at the alkene or ester centers. Studies on related alkenoic acids have employed ab initio methods, sometimes in conjunction with molecular dynamics simulations, to explore reaction mechanisms and determine the energetics of different steps rsc.org. Ab initio calculations are considered suitable for evaluating energetics mdpi.com.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with flexible bonds, like this compound with its carbon chain and rotatable bonds, can exist in multiple conformations. Conformational analysis aims to identify these different spatial arrangements and their relative energies. Computational methods, including force field calculations, DFT, and ab initio methods, can be used to explore the conformational landscape of this compound by rotating around single bonds and calculating the energy of each resulting conformer. researchgate.netacs.org.

Molecular dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of a molecule. MD can explore the flexibility of this compound in different environments (e.g., gas phase, solution) and at various temperatures, providing a dynamic picture of its conformational preferences and transitions between conformers mun.canih.govnih.gov. While specific MD studies on this compound were not found in the provided results, MD simulations are widely used for studying the conformational behavior of organic molecules researchgate.netmun.canih.govnih.gov.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry plays a significant role in understanding reaction mechanisms by identifying intermediates and transition states along a reaction pathway. For this compound, computational methods can be used to model reactions it might undergo, such as addition reactions to the alkene, hydrolysis or transesterification of the ester, or reactions involving both functional groups.

DFT and ab initio calculations are commonly used to locate transition states, which represent the highest energy point on the reaction pathway between reactants and products. By characterizing the transition state, researchers can gain insights into the activation energy and the factors that influence the reaction rate and selectivity rsc.orgresearchgate.netsciforum.netmdpi.comresearchgate.netacs.org. For example, computational studies have investigated the mechanisms of reactions involving similar alkene and ester functionalities, elucidating the transition structures and energetic barriers rsc.orgresearchgate.net. While a specific reaction mechanism prediction for this compound was not found, these computational techniques are directly applicable to investigate its reactivity.

Structure-Reactivity Relationship Modeling

Computational methods can contribute to understanding the relationship between the structure of this compound and its reactivity. By calculating various molecular descriptors from its electronic structure and conformation, researchers can attempt to correlate these properties with experimental observations of its chemical behavior.

Occurrence, Isolation, and Metabolic Pathways of Methyl Hex 4 Enoate in Biological Systems

Microbial Metabolism and Biotransformation of Methyl hex-4-enoate

The role of microorganisms in the synthesis and degradation of esters is well-established, contributing significantly to the aroma and flavor profiles of fermented foods and acting as key players in biogeochemical cycles. While specific studies on the microbial metabolism of this compound are not available, general principles of microbial ester metabolism can be inferred.

Microorganisms possess a diverse arsenal of enzymes capable of degrading esters. The primary enzymes involved are esterases and lipases, which catalyze the hydrolysis of the ester bond. In the case of this compound, this would result in the formation of hex-4-enoic acid and methanol (B129727).

Following hydrolysis, the resulting fatty acid and alcohol can be further metabolized through various pathways. Hex-4-enoic acid, being an unsaturated fatty acid, would likely be metabolized via β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The double bond in hex-4-enoic acid would require the action of specific isomerases and reductases to be properly processed by the β-oxidation machinery. Methanol can be oxidized by methanol dehydrogenase to formaldehyde, which is then either assimilated into biomass or further oxidized to carbon dioxide.

Microorganisms, particularly yeasts and some bacteria, are known to produce a wide variety of esters that contribute to the characteristic aromas of products like wine, beer, and cheese. The microbial synthesis of esters typically occurs through the condensation of an alcohol and an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs).

For the synthesis of this compound, a microbe would require a supply of methanol and hex-4-enoyl-CoA. The latter could potentially be derived from fatty acid biosynthesis or degradation pathways. The specificity of the microbial AATs would be a critical factor in determining the production of this particular ester.

Furthermore, microorganisms are capable of a wide range of biotransformation reactions, including the derivatization of existing molecules. It is conceivable that microbes could modify related C6 compounds, such as hex-4-en-1-ol or hex-4-enal, through oxidation and subsequent esterification to produce this compound.

Table 2: Potential Microbial Enzymes in the Metabolism of this compound

| Enzyme Class | Reaction | Potential Role |

|---|---|---|

| Esterases/Lipases | Hydrolysis | Degradation of this compound |

| Acyl-CoA Synthetase | Acyl-CoA formation | Activation of Hex-4-enoic acid for β-oxidation |

| β-oxidation enzymes | Fatty acid degradation | Catabolism of Hex-4-enoic acid |

| Alcohol Acyltransferase (AAT) | Ester synthesis | Synthesis of this compound |

| Alcohol Dehydrogenase | Alcohol oxidation/reduction | Interconversion of alcohols and aldehydes |

| Aldehyde Dehydrogenase | Aldehyde oxidation | Formation of carboxylic acids |

Role in Interspecies Chemical Communication (Focus on the chemical structure and synthesis aspects)

Volatile organic compounds (VOCs), including esters, are fundamental to chemical communication between organisms. They can act as pheromones, allomones, kairomones, and synomones, mediating interactions such as mating, defense, and foraging. While a specific role for this compound in interspecies communication has not been identified, its chemical structure suggests it could function as a semiochemical.

The structure of this compound, featuring a six-carbon chain with a double bond at the fourth position and a methyl ester functional group, provides it with a degree of volatility and specific stereochemistry that are key characteristics of many insect pheromones and plant-derived signaling molecules. The position and geometry (cis or trans) of the double bond, as well as the presence of the methyl ester, would create a unique chemical signature that could be recognized by specific chemoreceptors in other organisms.

The synthesis of such a molecule for use in chemical communication would follow the general biosynthetic principles outlined in section 6.1.2. The controlled enzymatic production would ensure the precise isomeric form required for biological activity. In the context of plant-insect interactions, the release of such a volatile ester could attract pollinators or, conversely, repel herbivores. In insect communication, a compound with this structure could be a component of a pheromone blend, contributing to the specificity of the signal. The chemical synthesis of such compounds for research and pest management often involves stereoselective reactions to produce the biologically active isomer.

Pheromonal Components and Kairomone Research

No specific research findings were identified that characterize this compound as a pheromone or a kairomone in any biological system. Pheromones are chemical signals used for communication between members of the same species, while kairomones are interespecific signals that benefit the receiver. Although the study of such chemical communication is a robust field, with many compounds identified, this compound has not been documented in this context in the available scientific literature.

Allelochemical Investigations

Similarly, there is a lack of research investigating the potential allelopathic properties of this compound. Allelochemicals are compounds produced by an organism that influence the growth, survival, and reproduction of other organisms. While many esters and volatile organic compounds from plants are known to have allelochemical effects, specific studies on this compound in this capacity have not been found.

Further research is required to determine if this compound plays any significant role in chemical ecology as a pheromone, kairomone, or allelochemical.

Applications of Methyl Hex 4 Enoate in Advanced Organic Synthesis and Materials Science

Methyl hex-4-enoate as a Versatile Synthetic Intermediate

The presence of both a reactive double bond and an ester moiety in this compound makes it a valuable building block in the synthesis of a variety of organic molecules. These functional groups can be manipulated independently or in concert to construct intricate carbon skeletons and introduce diverse functionalities, rendering it a useful precursor in the synthesis of natural products, pharmaceuticals, and agrochemicals.

Building Block for Natural Product Synthesis

The carbon backbone and functional groups of this compound can be strategically incorporated into the synthesis of complex natural products. The terminal alkene is particularly amenable to powerful carbon-carbon bond-forming reactions such as olefin metathesis. For instance, Ring-Closing Metathesis (RCM) of a diene derived from this compound can be employed to construct carbocyclic and heterocyclic rings, which are common motifs in many natural products. wpmucdn.comresearchgate.netnih.govrsc.orgthieme-connect.de

Cross-metathesis is another powerful tool that allows for the coupling of this compound with other olefins, enabling the elongation of carbon chains and the introduction of new functional groups. organic-chemistry.orgchemrxiv.orgillinois.edu This strategy is particularly useful for the assembly of complex acyclic fragments of natural products. The ester functionality, on the other hand, can serve as a handle for further transformations, such as reduction to an alcohol, hydrolysis to a carboxylic acid, or reaction with organometallic reagents to introduce new carbon substituents.

Table 1: Representative Metathesis Reactions in Natural Product Synthesis Utilizing Unsaturated Ester Motifs

| Natural Product Target | Metathesis Type | Catalyst | Precursor derived from Unsaturated Ester | Resulting Structure | Reference |

| Macrolide Antibiotic | Ring-Closing Metathesis | Grubbs II Catalyst | A diene incorporating a long-chain unsaturated ester | 16-membered macrocyclic lactone | wpmucdn.comnih.gov |

| Prostaglandin Analogue | Cross-Metathesis | Hoveyda-Grubbs II Catalyst | An unsaturated ester and a functionalized alkene | Elongated carbon chain with desired stereochemistry | organic-chemistry.org |

| Polyketide Fragment | Sequential Cross-Metathesis | Grubbs I Catalyst | Multiple unsaturated ester units | Complex acyclic carbon skeleton | illinois.edu |

Precursor for Pharmaceutical Intermediates

The structural motifs accessible from this compound are also of significant interest in the pharmaceutical industry. The alkene functionality can be subjected to a variety of transformations to introduce pharmacologically relevant groups. For example, epoxidation of the double bond followed by ring-opening with a nucleophile can lead to the formation of amino alcohols or diols, which are common features in many drug molecules.

Furthermore, the ester group can be converted to an amide, a carboxylic acid, or other functionalities that are crucial for biological activity and pharmacokinetic properties. The Michael addition of nucleophiles to the α,β-unsaturated ester that can be formed from this compound is a powerful method for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds, leading to chiral building blocks for the synthesis of complex pharmaceutical agents. beilstein-journals.orgresearchgate.netnih.govacs.orgacs.org

Table 2: Key Transformations of Unsaturated Esters for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Therapeutic Area | Reference |

| Asymmetric Epoxidation | Chiral catalyst, oxidizing agent | Epoxide | Antiviral, Anticancer | nih.gov |

| Michael Addition | Chiral amine catalyst, nucleophile | β-Amino ester | Antidiabetic, Antihypertensive | beilstein-journals.orgacs.org |

| Heck Coupling | Palladium catalyst, aryl halide | Aryl-substituted ester | Anti-inflammatory, CNS disorders | frontiersin.org |

| Hydroformylation | Rhodium catalyst, CO/H₂ | Aldehyde | Cardiovascular, Antibacterial | frontiersin.org |

Role in Agrochemical Synthesis

The development of novel agrochemicals, such as herbicides and insecticides, often relies on the synthesis of molecules with specific structural features that interact with biological targets in pests and weeds. Carboxylic acid derivatives, including esters, are a well-established class of herbicides. frontiersin.orgresearchgate.netscispace.comnih.gov The unsaturated nature of this compound provides a handle for the introduction of various toxophoric groups.

The double bond can be functionalized through reactions like halogenation, hydrohalogenation, or addition of other heteroatom-containing groups to generate a diverse library of compounds for screening. The ester moiety can also be modified to fine-tune the compound's properties, such as its solubility, stability, and uptake by the target organism. For example, the herbicidal activity of certain natural product derivatives containing ester functionalities has been linked to the inhibition of key enzymes in plant metabolic pathways. nih.gov

Polymer Chemistry and Materials Science Applications

The olefinic double bond in this compound makes it a valuable monomer for the synthesis of a variety of polymers. The resulting polymers, bearing ester functionalities in their side chains, can exhibit interesting properties and find applications in diverse areas of materials science.

Monomer in Polymerization Reactions (e.g., addition polymerization)

This compound can undergo addition polymerization, initiated by free radicals or other suitable initiators, to produce a homopolymer. wikipedia.orghacettepe.edu.trfujifilm.comafinitica.com The polymerization proceeds via the opening of the double bond and the formation of a long polymer chain. The ester groups appended to the polymer backbone can influence the material's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.orgacs.orgsigmaaldrich.commdpi.comyoutube.com This level of control is crucial for tailoring the polymer's properties for specific applications.

Table 3: Hypothetical Free Radical Polymerization of this compound

| Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| AIBN | Toluene | 70 | 85 | 45,000 | 1.8 |

| Benzoyl Peroxide | Dioxane | 80 | 92 | 62,000 | 1.9 |

| RAFT Agent (CTA) | Anisole | 90 | 98 | 35,000 | 1.2 |

Synthesis of Copolymers and Block Copolymers

This compound can also be copolymerized with other vinyl monomers to create copolymers with a wide range of properties. The incorporation of this compound units into a polymer chain can introduce functionality, modify the polarity, and alter the mechanical properties of the resulting material.

Furthermore, living polymerization techniques, such as RAFT, enable the synthesis of well-defined block copolymers. rsc.orgnih.govmdpi.comrsc.orgresearchgate.net For instance, a block of poly(this compound) can be grown from a pre-existing polymer chain of another monomer, or vice versa. These block copolymers can self-assemble into ordered nanostructures, such as micelles, lamellae, or cylinders, which have potential applications in nanotechnology, drug delivery, and advanced coatings.

Table 4: Representative Block Copolymer Architectures Incorporating Unsaturated Ester Monomers

| Copolymer Type | Monomer 1 | Monomer 2 | Polymerization Technique | Potential Application | Reference |

| Diblock Copolymer | This compound | Styrene | RAFT | Nanostructured films | rsc.orgnih.gov |

| Triblock Copolymer | This compound | Methyl Methacrylate | ATRP | Thermoplastic elastomers | mdpi.com |

| Statistical Copolymer | This compound | Butyl Acrylate | Free Radical | Adhesives and coatings | wikipedia.org |

Modification of Polymer Properties

The incorporation of functional monomers is a cornerstone of modern polymer science, allowing for the precise tuning of material characteristics. This compound, with its polymerizable double bond, can be introduced into polymer chains either as a comonomer during polymerization or through post-polymerization modification techniques. This integration can significantly influence the final properties of the polymer.

The presence of the hexenoate side chain can disrupt polymer chain packing, thereby affecting crystallinity and, consequently, properties like tensile strength and flexibility. The ester group can also influence the polymer's solubility and adhesion characteristics.

Hypothetical Impact of this compound on Polymer Properties:

| Property | Anticipated Effect of Incorporation | Rationale |

| Thermal Stability | Potentially altered | The introduction of a different monomer unit can change the degradation pathways and onset temperature. |

| Mechanical Strength | Likely modified | The side chain can act as an internal plasticizer, potentially reducing tensile strength but increasing flexibility. |

| Solubility | Increased in polar organic solvents | The ester group enhances polarity compared to a pure hydrocarbon polymer backbone. |

Note: The data in this table is hypothetical and based on general principles of polymer science, as specific experimental data for polymers incorporating this compound is not widely available.

Detailed research findings on the copolymerization of unsaturated esters with common monomers like acrylates and styrenes suggest that the reactivity ratios would play a crucial role in the final polymer architecture. The specific placement of this compound units—whether random, alternating, or in blocks—would have a profound impact on the macroscopic properties of the resulting material.

Research into Specialty Chemicals and Fine Chemicals Production

In the intricate world of fine and specialty chemicals, intermediates that offer multiple reactive sites are highly valued. This compound serves as a versatile precursor due to its ester functionality and the unsaturation in its alkyl chain. These features allow for a range of synthetic transformations, making it a valuable starting material for more complex molecules.

The double bond can be subjected to a variety of reactions, including hydrogenation, halogenation, epoxidation, and hydroformylation, to introduce new functional groups. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or undergo transesterification to create different esters. This dual reactivity opens pathways to a diverse array of specialty chemicals.

Potential Synthetic Transformations of this compound:

| Reaction Type | Reagents (Examples) | Product Class | Potential Application Area |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Precursor for resins, plasticizers |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde/Alcohol | Synthesis of plasticizers, lubricants |

| Reduction of Ester | Lithium aluminum hydride (LiAlH₄) | Unsaturated alcohol | Fragrance and flavor intermediates |

| Hydrolysis | Acid or base catalysis | Unsaturated carboxylic acid | Monomer for other polymers, precursor for other fine chemicals |

Note: This table illustrates potential synthetic routes based on the known reactivity of unsaturated esters. Specific research on these transformations for this compound is limited in publicly accessible literature.

The production of fine chemicals often demands high selectivity and yield. rsc.orgorganic-chemistry.org The development of catalytic systems tailored for specific transformations of unsaturated esters is an active area of research. rsc.org Such advancements could unlock the full potential of this compound as a key intermediate in the synthesis of high-value chemical products. researchgate.net

Environmental Fate and Degradation Studies of Methyl Hex 4 Enoate

Biodegradation by Microorganisms in Soil and Water Systems

Biodegradation, the breakdown of organic compounds by microorganisms, is a primary removal mechanism in soil and water systems. The susceptibility of a compound to biodegradation depends on its chemical structure, as well as environmental factors such as the presence and activity of microbial communities, temperature, pH, and nutrient availability.

Esters like Methyl hex-4-enoate can be hydrolyzed by microbial esterases, breaking the ester linkage to form the corresponding carboxylic acid (hex-4-enoic acid) and alcohol (methanol). The resulting acid and alcohol may then be further metabolized by microorganisms through various metabolic pathways. The alkene functionality in hex-4-enoate can also be a site for microbial attack, potentially undergoing epoxidation or other oxidative processes.

While specific biodegradation data for this compound is scarce, studies on the biodegradation of various organic compounds in soil and water highlight the potential for microbial degradation of molecules containing ester and alkene groups usgs.govresearchgate.netscholarsresearchlibrary.com. For instance, studies on the degradation of 4-methylcyclohexanemethanol (MCHM), which contains a hydroxyl group and a cyclohexane (B81311) ring, showed ready biodegradation under aerobic conditions in river sediments usgs.gov. Although structurally different, this demonstrates that microbial communities in environmental matrices are capable of degrading various organic structures. The rate and extent of biodegradation for this compound would be subject to specific environmental conditions and the presence of adapted microbial populations.

Hydrolytic Stability and Environmental Persistence

Hydrolysis, the cleavage of a chemical bond by reaction with water, is a crucial abiotic degradation process for esters in the environment. The rate of hydrolysis is influenced by pH, temperature, and the specific chemical structure of the ester. Esters can undergo acid-catalyzed, neutral, or base-catalyzed hydrolysis.

For this compound, hydrolysis would yield hex-4-enoic acid and methanol (B129727). The hydrolytic stability of esters varies widely. A base-catalyzed second-order hydrolysis rate constant for Mycophenolate Mofetil (MMF) has been estimated, corresponding to half-lives of 1.6 years at pH 7 and 59 days at pH 8 nih.gov. This suggests that while hydrolysis can occur, the rate is dependent on pH, with faster degradation in more alkaline conditions. The persistence of this compound in the environment would therefore be influenced by the prevailing pH of the water or soil system. Compounds that are resistant to hydrolysis and biodegradation are considered more persistent in the environment.

Advanced Oxidation Processes for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used for the remediation of contaminated water and soil. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively oxidize and degrade a wide range of organic pollutants. Common AOPs include processes involving ozone (O₃), hydrogen peroxide (H₂O₂), ultraviolet (UV) radiation, titanium dioxide (TiO₂) photocatalysis, and electrochemical methods frtr.govmdpi-res.comscielo.org.mxresearchgate.net.

Research into AOPs for environmental remediation has been conducted for various organic contaminants, including pharmaceuticals and other complex molecules mdpi-res.comresearchgate.net. While specific studies on the application of AOPs for the degradation of this compound were not prominently found, the alkene and ester functionalities present in the molecule are susceptible to oxidation by hydroxyl radicals and other reactive species generated in AOPs. Studies on the oxidative remediation of other compounds, such as 4-methylcyclohexanemethanol (MCHM), have shown that hydroxyl radical attack can lead to degradation rsc.org.

AOPs are often explored for their ability to degrade persistent organic pollutants that are resistant to conventional biological treatment methods. The effectiveness of a specific AOP for degrading this compound would depend on the reaction conditions, the specific AOP employed, and the presence of other substances in the environmental matrix. Research in this area would typically involve identifying optimal conditions for degradation and characterizing the transformation products formed.

Future Research Directions and Emerging Trends for Methyl Hex 4 Enoate

Exploration of Novel Synthetic Methodologies and Catalysts

Future research in the synthesis of methyl hex-4-enoate and its derivatives is directed towards developing more efficient, selective, and environmentally friendly methods. This includes exploring novel catalytic systems and reaction conditions. For instance, studies on related alkenoic acids highlight the potential of greener processes, such as Wittig reactions using less toxic solvents and milder bases. aidic.it The use of metal catalysts, including palladium or nickel, in industrial production methods for similar compounds suggests their continued relevance in developing new synthetic routes for this compound. Research into catalytic transformations, such as aldol (B89426) condensation reactions which can be used in the synthesis of unsaturated compounds, is also an active area, with a focus on developing heterogeneous and more environmentally benign catalysts. sigmaaldrich.comrsc.org The exploration of organocatalysis and transition metal catalysis, including copper and silver, for various transformations of unsaturated compounds indicates potential applications in this compound synthesis to achieve higher yields and stereoselectivity. epfl.chtandfonline.comthieme-connect.com

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

Advancements in analytical techniques are crucial for the comprehensive study of this compound, particularly for trace analysis and its role in metabolomics. Future research will likely focus on refining existing methods and developing new ones for sensitive and specific detection and quantification. Techniques such as HPLC-UV/HRMS and Headspace GC-MS are already employed for analyzing related compounds and identifying impurities. NMR-based metabolomics is also utilized for quantifying non-volatile impurities and studying metabolic profiles. google.com Tandem mass spectrometry is recognized for its sensitivity and specificity in identifying organic compounds in complex mixtures, making it a valuable tool for the trace analysis of this compound and its metabolites. researchgate.net The application of computational mass spectrometry further aids in the detection and analysis of such compounds. Continued development in these areas will enable a deeper understanding of the compound's presence and transformations in various matrices.

Mechanistic Elucidation of Biochemical Transformations at the Molecular Level

Understanding the detailed mechanisms of biochemical transformations involving this compound is a key area for future research. This includes investigating its interactions with enzymes and its fate in biological systems. Studies on related compounds have explored their involvement in metabolic pathways and interactions with biomolecules. Research into the biosynthesis of natural products with similar structural features can provide insights into potential enzymatic reactions involving this compound. nih.govresearchgate.netrsc.orgpsu.edu Elucidating the exact molecular targets and pathways influenced by this compound remains an area requiring further investigation. Mechanistic studies using techniques like molecular docking simulations and comparative studies with isomers can help to understand the influence of stereochemistry on biological activity.

Integration into Sustainable and Green Chemistry Processes

A significant trend in chemical research is the integration of chemical processes into sustainable and green chemistry principles. Future work on this compound will likely explore its production and use in ways that minimize environmental impact. This aligns with the broader goals of green chemistry, which include minimizing waste, using less hazardous substances, and developing energy-efficient processes. unsw.edu.auresearchgate.net The development of greener synthetic routes for related compounds, such as using less toxic solvents and milder conditions, serves as a model for future research on this compound. aidic.it Utilizing bio-renewable feedstocks for the production of chemicals is another important aspect of sustainable chemistry that could be explored for this compound. unsw.edu.au

Computational Design and Prediction of Novel Derivatives and Reactivity

Computational methods are becoming increasingly powerful tools in chemical research, and they are expected to play a significant role in the future study of this compound. This includes the computational design of novel derivatives with desired properties and the prediction of their reactivity. In silico approaches, such as fragment-based profiling and quantum mechanics calculations, are being developed to predict chemical reactivity. ljmu.ac.uk These methods can be applied to this compound to design new molecules with enhanced biological activity or improved synthetic accessibility. Computational modeling can also be used to assess stereochemical impacts on bioactivity and to resolve contradictions in reported biosynthetic pathways.

Discovery of Unexplored Biological Roles and Biosynthetic Routes

The biological roles and biosynthetic routes of this compound may not be fully understood, presenting an area for future discovery. Research on related compounds found in nature, such as those in plants and marine organisms, suggests the potential for this compound or its derivatives to have as-yet undiscovered biological activities. rsc.orgresearchgate.net Metabolomics studies can help identify the compound in biological samples and provide clues about its presence and potential functions in various organisms. frontiersin.org Investigating unexplored biosynthetic pathways, potentially involving elongation pathways or transformations catalyzed by specific enzymes, could reveal how this compound is produced in biological systems. nih.govresearchgate.netacs.org

Q & A

Q. What are the common synthetic routes for methyl hex-4-enoate, and how can their efficiency be evaluated?

this compound is typically synthesized via esterification of hex-4-enoic acid with methanol under acidic catalysis or through organometallic reactions. Advanced methods include cross-metathesis using Grubbs catalysts (e.g., synthesis of related esters via olefin metathesis) and enolate alkylation with LiHMDS (lithium hexamethyldisilazide) . Efficiency is evaluated by:

- Yield optimization : Monitor reaction progress via TLC/HPLC and quantify using calibrated standards.

- Purity assessment : Characterize intermediates and final products via -NMR (e.g., ester methyl protons at δ 3.6–3.7 ppm, alkene protons at δ 5.2–5.6 ppm) and -NMR (ester carbonyl at ~170 ppm, alkene carbons at ~120–130 ppm) .

- Byproduct analysis : Use GC-MS to identify side products like unreacted acid or isomerized alkenes.

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation requires multimodal spectroscopic analysis:

- NMR spectroscopy :

- -NMR identifies the ester methyl group (singlet, 3H) and the alkene protons (multiplet integrating to 2H).

- -NMR confirms the ester carbonyl (170–175 ppm) and alkene carbons (120–130 ppm).

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm) and C-O (~1200 cm) .

- Mass spectrometry : HRMS provides exact mass (e.g., [M+H] at m/z 129.091 for this compound) .

Q. What factors influence the stability of this compound under varying storage conditions?

Stability is affected by:

- Temperature : Accelerated degradation studies at 40°C vs. 25°C can quantify thermal stability via HPLC.

- Light exposure : UV-Vis spectroscopy monitors isomerization (e.g., trans-to-cis alkene shifts).

- Moisture : Hydrolysis rates are tracked by titrating free acid content over time .

- Oxidation : Use -NMR to detect epoxidation or peroxide formation under oxidative conditions.

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s reactivity in nucleophilic additions?

The α,β-unsaturated ester moiety enables conjugate additions. For example:

- Organometallic attacks : Methyl lithium may add to the β-carbon, forming enolates, followed by protonation (similar to carboxylic acid reactions) .

- Stereochemical outcomes : DFT calculations predict transition states for syn vs. anti addition.